molecular formula C9H13ClN2O2 B2608423 2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide CAS No. 1871151-70-0

2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide

Cat. No.: B2608423
CAS No.: 1871151-70-0
M. Wt: 216.67
InChI Key: SACGYJGVVDEUEN-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides It features a chloro group attached to an acetamide moiety, which is further linked to an oxazole ring substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Substitution Reaction: The chloro group is introduced via a substitution reaction, where a suitable chloro reagent reacts with the oxazole derivative.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the substituted oxazole with an acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and functional groups.

    Hydrolysis: The acetamide moiety can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products like alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a tool in studying enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the oxazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[(2-methyl-4-ethyl-1,3-oxazol-5-yl)methyl]acetamide: Similar structure with different substitution pattern.

    2-Bromo-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide: Bromine instead of chlorine.

    2-Chloro-N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]acetamide: Thiazole ring instead of oxazole.

Uniqueness

2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide is unique due to its specific substitution pattern and the presence of both chloro and oxazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-3-9-12-6(2)7(14-9)5-11-8(13)4-10/h3-5H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACGYJGVVDEUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)CNC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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